1-Chloro-3-[(cyanocarbonothioyl)amino]benzene
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Overview
Description
N-(3-Chlorophenyl)-1-cyanothioformamide is an organic compound with the molecular formula C8H5ClN2S It is characterized by the presence of a chlorophenyl group attached to a cyanothioformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-1-cyanothioformamide typically involves the reaction of 3-chloroaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate reagent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of N-(3-Chlorophenyl)-1-cyanothioformamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-1-cyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-1-cyanothioformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-1-cyanothioformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-1-cyanothioformamide can be compared with other similar compounds, such as:
N-(3-Chlorophenyl)thiourea: Similar structure but lacks the cyanide group.
N-(3-Chlorophenyl)acetamide: Contains an acetamide group instead of the cyanothioformamide moiety.
N-(3-Chlorophenyl)carbamate: Features a carbamate group in place of the cyanothioformamide.
Uniqueness: N-(3-Chlorophenyl)-1-cyanothioformamide is unique due to the presence of both the cyanide and thioformamide groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4968-46-1 |
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Molecular Formula |
C8H5ClN2S |
Molecular Weight |
196.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-cyanomethanethioamide |
InChI |
InChI=1S/C8H5ClN2S/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI Key |
QUILNKKTILOYNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)C#N |
Origin of Product |
United States |
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